molecular formula C10H17NO B3169714 [(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine CAS No. 937664-05-6

[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine

Cat. No.: B3169714
CAS No.: 937664-05-6
M. Wt: 167.25 g/mol
InChI Key: MHHQESHAKWSIHJ-UHFFFAOYSA-N
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Description

[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-8(2)6-11-7-10-5-4-9(3)12-10/h4-5,8,11H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHQESHAKWSIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Methylfuran-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (5-Methylfuran-2-yl)methylamine (CAS No: 14003-16-8)[1][2][3]. As direct experimental spectra are not widely published, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally similar furan derivatives to present a highly accurate, predicted spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural characterization of this and related heterocyclic compounds. We will explore the rationale behind chemical shift assignments, coupling constants, and provide a validated, step-by-step protocol for experimental data acquisition.

Introduction: The Structural Significance of (5-Methylfuran-2-yl)methylamine

(5-Methylfuran-2-yl)methylamine belongs to the furan derivative family, a class of heterocyclic compounds prevalent in medicinal chemistry and natural products[4]. The furan nucleus serves as a critical scaffold in numerous pharmaceuticals. The title compound, featuring a reactive primary amine and a substituted furan ring, is a valuable building block in synthetic organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, connectivity, and stereochemistry. This guide offers a foundational understanding of the key NMR spectral features that define the molecular structure of (5-Methylfuran-2-yl)methylamine.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion of the NMR data, the following standardized numbering system for the atoms in (5-Methylfuran-2-yl)methylamine is used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10 mg of (5-Methylfuran-2-yl)methylamine B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample & lock on solvent signal D->E F Shim magnet coils for optimal homogeneity E->F G Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) F->G H Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) F->H I Apply Fourier Transform G->I H->I J Phase correction I->J K Baseline correction J->K L Calibrate to TMS (0.00 ppm) K->L M Integrate ¹H signals L->M For ¹H only

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (5-Methylfuran-2-yl)methylamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • The spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

    • Insert the sample into the magnet and lock the spectrometer frequency to the deuterium signal of the solvent.

    • Perform shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment.

    • Key parameters include a spectral width covering the expected range (e.g., 0-10 ppm), an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is standard to simplify the spectrum, yielding a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, more scans are required (e.g., 512 to 2048).

    • A wider spectral width (e.g., 0-200 ppm) is necessary to cover the full range of carbon chemical shifts.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of protons.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule. For complex structures, 2D NMR experiments like COSY and HSQC can be employed to confirm connectivities.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of (5-Methylfuran-2-yl)methylamine. By synthesizing data from structurally analogous compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed spectral assignments, presented in tabular and narrative form, serve as an authoritative reference for the structural verification of this compound. The included experimental protocol offers a validated methodology for researchers to acquire high-quality NMR data, ensuring both accuracy and reproducibility in the characterization of furan-based chemical entities.

References

  • Ayedi, M. A., et al. (2012). Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Journal de la Société Chimique de Tunisie, 14, 109-116.
  • SpectraBase. (n.d.). Furfurylamine. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). C-(5-METHYL-FURAN-2-YL)-METHYLAMINE. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylfuran. Retrieved February 15, 2026, from [Link]

Sources

Advanced Mass Spectrometry Analysis of (5-Methylfuran-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary & Chemical Intelligence

(5-Methylfuran-2-yl)methylamine (CAS: 14003-16-8), also known as 5-methylfurfurylamine, is a critical heterocyclic building block in medicinal chemistry, often used in fragment-based drug design (FBDD) and as a precursor for furan-based pharmacophores. However, its analysis presents distinct challenges due to the acid-lability of the furan ring and the polarity of the primary amine.

This guide moves beyond standard protocols, addressing the specific stability issues (retro-Paal-Knorr hydrolysis) and metabolic liabilities (bioactivation to enedials) that researchers must control during LC-MS method development.

Physicochemical Profile
ParameterValueAnalytical Implication
Molecular Formula C₆H₉NOMonoisotopic Mass: 125.0841 Da
[M+H]⁺ 126.0913Target precursor ion in ESI+
pKa (Predicted) ~8.8 - 9.2Requires high pH or HILIC for retention
Stability Acid-sensitive, Light-sensitiveCRITICAL: Avoid prolonged exposure to strong acids (TFA > 0.1%) to prevent ring opening to 2,5-diones.

Sample Preparation & Stability Control[1]

The Trap: Many standard bioanalytical protocols use high concentrations of Trifluoroacetic Acid (TFA) for protein precipitation or mobile phase modification. For furan derivatives, this can catalyze a retro-Paal-Knorr reaction , hydrolyzing the furan ring into a 2,5-dioxopentanyl derivative, leading to quantitation errors and artifact peaks.

Recommended Protocol: "Soft" Extraction
  • Matrix: Plasma or Cell Media.

  • Protein Precipitation: Use Acetonitrile:Methanol (3:1) containing 0.1% Formic Acid (weaker acid than TFA) at 4°C.

  • Vortex/Centrifuge: Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Supernatant Handling: Transfer immediately to silanized glass vials (minimize adsorption of the amine).

  • Storage: Keep at -20°C in amber vials (prevent photo-oxidation).

LC-MS Method Development

Column Selection: The HILIC vs. Phenyl-Hexyl Debate

While C18 is standard, small polar amines like (5-Methylfuran-2-yl)methylamine often elute in the void volume.

  • Recommendation: Phenyl-Hexyl or HILIC .

    • Phenyl-Hexyl:[1] Provides pi-pi interactions with the furan ring, increasing retention without requiring ion-pairing reagents.

    • HILIC: Superior for the polar amine group but requires long equilibration times.

Selected Method: Phenyl-Hexyl with pH Switching

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Rationale: The acidic pH ensures protonation of the amine for ESI+ sensitivity, while the phenyl-hexyl phase retains the furan ring via pi-stacking.

Gradient Table
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.0050.4Loading
1.0050.4Isocratic hold
4.00950.4Elution
5.00950.4Wash
5.1050.4Re-equilibration
7.0050.4End

Mass Spectrometry: Fragmentation & Mechanism

Ionization Source: Electrospray Ionization (ESI) in Positive Mode. Precursor Ion: m/z 126.1 [M+H]⁺

Fragmentation Logic (MS/MS)

The fragmentation pattern is driven by the stability of the furan ring and the lability of the amine group.

  • Primary Transition (m/z 126 → 109): Loss of Ammonia (NH₃, -17 Da). This is the standard neutral loss for primary amines.

  • Secondary Transition (m/z 126 → 81): Cleavage of the methylamine side chain (-CH₂NH₂), leaving the 5-methylfuryl cation (m/z 81). This is a highly stable aromatic cation and a definitive fingerprint for the 5-methylfuran core.

  • Deep Fragmentation (m/z 81 → 53): The furan ring opens and loses Carbon Monoxide (CO, -28 Da), resulting in a C₄H₅⁺ cation.

Visualization: Fragmentation Pathway

Fragmentation cluster_legend Pathway Logic Parent [M+H]+ m/z 126.09 Frag1 [M+H - NH3]+ m/z 109.06 (Loss of Ammonia) Parent->Frag1 - NH3 (17 Da) Frag2 [C5H5O]+ m/z 81.03 (5-Methylfuryl Cation) Parent->Frag2 - CH2NH2 (45 Da) Frag3 [C4H5]+ m/z 53.04 (Ring Degradation) Frag2->Frag3 - CO (28 Da) Primary Quantifier Primary Quantifier Structural Qualifier Structural Qualifier

Caption: ESI+ Fragmentation pathway of (5-Methylfuran-2-yl)methylamine showing neutral loss of ammonia and formation of the characteristic furyl cation.

Metabolic Liability & Toxicity Profiling[1]

In drug development, the furan ring is a "structural alert." It can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to form reactive enedials (e.g., acetylacrolein), which covalently bind to proteins and DNA.

Bioactivation Pathway
  • Oxidation: CYP450 oxidizes the furan double bond.

  • Ring Opening: The epoxide intermediate opens to form cis-2-butene-1,4-dial derivatives.

  • Adduct Formation: These reactive aldehydes attack nucleophilic residues (Cysteine, Lysine) on proteins.

Monitoring Strategy: When analyzing biological samples, monitor for GSH-adducts (Glutathione conjugates).

  • Theoretical GSH Adduct Mass: [M + GSH + H]⁺ ≈ 125 + 307 = m/z 432.

Visualization: Metabolic Activation Workflow

Metabolism Substrate 5-Methylfurfurylamine Enzyme CYP450 (Oxidation) Substrate->Enzyme Intermediate Reactive Enedial (Acetylacrolein deriv.) Enzyme->Intermediate Ring Opening Adduct Protein/DNA Adduct (Toxicity) Intermediate->Adduct Covalent Binding

Caption: Mechanism of furan ring bioactivation leading to potential toxicity.

Self-Validating Protocol Checklist

To ensure data integrity (Trustworthiness), every run must include these system suitability tests:

  • Retention Time Stability: Shift < ±0.1 min. (Drifting RT indicates pH instability in the mobile phase).

  • Ion Ratio Confirmation: The ratio of m/z 81 / m/z 109 must be consistent (±20%) with the reference standard.

  • In-Source Fragmentation Check: Monitor m/z 109 in the full scan. If >10% of the parent, lower the Declustering Potential (DP) or Fragmentor Voltage.

  • Carryover Check: Inject a blank after the highest standard. Furan amines can be "sticky" on glass surfaces.

References

  • National Institute of Standards and Technology (NIST). Furan, 2-methyl- Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[4][5] Available at: [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.[6] Nature Communications/PMC. Available at: [Link]

  • Regan, G., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs.[7] Analytical and Bioanalytical Chemistry.[1][8][9] Available at: [Link][10]

  • Peterson, L.A. (2013).Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual grounding on furan toxicity mechanisms).

Sources

CAS number for (5-Methylfuran-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Methylfuran-2-yl)methylamine (CAS: 14003-16-8) for Advanced Research and Development

This document provides a comprehensive technical overview of (5-Methylfuran-2-yl)methylamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in modern chemical synthesis.

(5-Methylfuran-2-yl)methylamine, registered under CAS Number 14003-16-8 , is a primary amine featuring a 5-methylfuran scaffold.[1][2] This structure is of significant interest in medicinal chemistry, where the furan ring often serves as a bioisostere for phenyl groups, offering modulated electronic properties and metabolic profiles that can enhance drug-receptor interactions.[3] Understanding its fundamental properties is the first step in its effective application.

Table 1: Physicochemical Properties of (5-Methylfuran-2-yl)methylamine

PropertyValueSource(s)
CAS Number 14003-16-8[1][2]
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol [1][4]
Appearance Clear yellow liquid[4]
Boiling Point 71-73 °C @ 10 mmHg[4]
Density 0.997 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.488[4]
InChI Key YSEAGSCGERFGBL-UHFFFAOYSA-N
SMILES CC1=CC=C(CN)O1[1]

Synthesis Methodologies: From Chemical Reduction to Biocatalysis

The synthesis of (5-Methylfuran-2-yl)methylamine is most commonly achieved through the reductive amination of its corresponding aldehyde, 5-methyl-2-furaldehyde. This pathway is efficient and scalable. More recently, biocatalytic routes have emerged, offering high selectivity under mild conditions.

Chemical Synthesis: Reductive Amination

This cornerstone reaction involves two key stages: the formation of an imine intermediate from 5-methyl-2-furaldehyde and ammonia, followed by its immediate reduction to the target amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is often employed for its selectivity and operational simplicity, as it preferentially reduces the imine C=N bond without affecting the furan ring.

G cluster_0 Reductive Amination Workflow A 5-Methyl-2-furaldehyde C Imine Formation (Intermediate) A->C B Ammonia (NH₃) B->C D Sodium Borohydride (NaBH₄) Reduction C->D In-situ E (5-Methylfuran-2-yl)methylamine (Final Product) D->E

Caption: Chemical synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methyl-2-furaldehyde (11.0 g, 0.1 mol) and methanol (100 mL).

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add a 7N solution of ammonia in methanol (21.4 mL, 0.15 mol). The formation of the imine is typically accompanied by a slight color change. The reaction is monitored by Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed.

    • Causality Insight: Conducting the reaction at 0 °C minimizes side reactions and controls the exothermic nature of the imine formation. The excess of ammonia drives the equilibrium towards the imine product.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 1 hour.

    • Trustworthiness: Portion-wise addition is a critical safety and process control step. It prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to unwanted byproducts.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. Cautiously add 50 mL of water to quench the excess NaBH₄.

  • Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator. Add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation (71-73 °C at 10 mmHg) to yield the final product.[4]

Biocatalytic Synthesis: Transaminase-Mediated Amination

A greener alternative involves the use of transaminase (ATA) enzymes. These enzymes can convert a carbonyl group into an amine by transferring an amino group from a donor molecule, such as isopropylamine. This approach, often performed in aqueous buffer at physiological pH and mild temperatures, offers exceptional enantioselectivity if a chiral center is present and avoids the use of harsh chemical reagents. The biocatalytic conversion of furan-based aldehydes like 5-hydroxymethylfurfural (HMF) is an established strategy that can be adapted for 5-methyl-2-furaldehyde.[5][6]

G cluster_1 Biocatalytic Amination Workflow A 5-Methyl-2-furaldehyde (Amine Acceptor) C Transaminase (ATA) Enzyme + Pyridoxal 5'-Phosphate (PLP) A->C B Isopropylamine (Amine Donor) B->C D (5-Methylfuran-2-yl)methylamine C->D E Acetone (Byproduct) C->E

Caption: Biocatalytic synthesis using a transaminase.

Analytical Validation: Ensuring Identity and Purity

Rigorous analytical characterization is non-negotiable. A combination of spectroscopic and chromatographic techniques confirms the structural identity and quantifies the purity of the synthesized compound.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they match the expected furan and methylamine moieties.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and C-O-C stretches of the furan ring.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[7] For a polar, basic compound like (5-Methylfuran-2-yl)methylamine, a mixed-mode chromatography approach can be highly effective, as it utilizes both reversed-phase and ion-exchange interactions to achieve excellent separation from non-polar and acidic impurities.[8]

Table 2: HPLC Method for Purity Analysis

ParameterConditionRationale
Column Mixed-Mode C18/Cation-ExchangeProvides dual retention mechanism for polar amines.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 5% B to 95% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for good efficiency.
Detector UV at 254 nm or Mass Spectrometer (MS)The furan ring has a UV chromophore. MS provides universal detection.[9]
Column Temp. 30 °CEnsures reproducible retention times.

Detailed Protocol: HPLC Sample Preparation and Analysis

  • Standard Preparation: Accurately weigh 10 mg of a reference standard of (5-Methylfuran-2-yl)methylamine and dissolve it in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Injection: Inject 10 µL of the prepared sample onto the HPLC system running the method described in Table 2.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable intermediate for constructing more complex molecules with therapeutic potential. Its primary amine handle is a versatile nucleophile, ready for amide bond formation, alkylation, or cyclization reactions. For instance, it serves as a key precursor in the synthesis of novel benzimidazole derivatives, a class of compounds known for a wide range of biological activities.[10]

G A (5-Methylfuran-2-yl)methylamine (Building Block) C Cyclization Reaction A->C B o-Phenylenediamine Derivative B->C D 1-[(5-Methylfuran-2-yl)methyl]-1H-benzimidazole (Biologically Active Scaffold) C->D Forms Heterocyclic Core

Caption: Role as a building block in benzimidazole synthesis.[10]

Safety, Handling, and Storage

Proper handling of (5-Methylfuran-2-yl)methylamine is essential for laboratory safety. The compound is classified as hazardous, and all operations should be conducted inside a certified chemical fume hood.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Codes P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, flame-retardant lab coat.[12]
Storage Store in a tightly sealed container in a dry, dark, well-ventilated place at 2-8 °C.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[11][13]

References

  • AChemBlock. (5-Methylfuran-2-yl)methanamine 95.00% | CAS: 14003-16-8.

  • BLD Pharm. 14003-16-8|(5-Methylfuran-2-yl)methanamine.

  • CymitQuimica. amine.

  • Sigma-Aldrich. (5-Methylfuran-2-yl)methanamine | 14003-16-8.

  • ChemBK. C-(5-METHYL-FURAN-2-YL)-METHYLAMINE.

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Methylfuran.

  • CymitQuimica. Safety Data Sheet.

  • ResearchGate. Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural.

  • Acros Organics. SAFETY DATA SHEET - 5-Methylfurfural.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Acetyl-5-methylfuran.

  • CPAchem. Safety data sheet - 2-Methylfuran.

  • BenchChem. (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure.

  • BenchChem. The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.

  • ResearchGate. ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles.

  • Sigma-Aldrich. methyl-(5-methyl-furan-2-ylmethyl)-amine.

  • DiVA Portal. Biosynthesis of 5-hydroxymethylfurfurylamine from 5-hydroxymethylfurfural.

  • BenchChem. A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.

  • SpringerLink. Methods for the analysis of melamine and related compounds in foods: A review.

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine.

  • Nature. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

  • Journal of Drug Delivery and Therapeutics. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

Sources

Methodological & Application

use of (5-Methylfuran-2-yl)methylamine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5-Methylfuran-2-yl)methylamine in Drug Discovery & Bioconjugation

Executive Summary

(5-Methylfuran-2-yl)methylamine (CAS 14003-16-8) is a versatile heterocyclic building block that bridges the gap between small-molecule medicinal chemistry and advanced biomaterials. Distinguished by its electron-rich furan core and a reactive primary amine, it serves as a critical intermediate for introducing lipophilic, hydrogen-bond-accepting motifs into drug scaffolds.

While structurally simple, its application is nuanced due to the acid-sensitivity of the furan ring . Improper handling leads to ring-opening polymerization, resulting in "black tar" degradation products. This guide provides validated protocols for its use in sulfonamide synthesis (kinase inhibitor scaffolds) and biopolymer functionalization (hyaluronic acid hydrogels) , ensuring high fidelity and reproducibility.

Chemical Profile & Stability Intelligence

PropertySpecificationCritical Insight
CAS Number 14003-16-8Often confused with furfurylamine; the 5-methyl group is distinct.[1]
Structure 5-Methyl-2-furanmethanamineThe 5-methyl group blocks the metabolic "hotspot" (CYP450

-oxidation), potentially improving metabolic stability compared to unsubstituted furans.
Physical State Liquid / Low-melting solidHygroscopic. Store under inert gas (Ar/N2) at 2–8°C.
pKa (Conjugate Acid) ~8.5–9.0 (Est.)Less basic than benzylamine, influencing nucleophilicity in competitive reactions.
Acid Sensitivity HIGH CRITICAL: Exposure to strong mineral acids (HCl, H2SO4) induces ring opening to form levulinic acid derivatives and polymers.
The Stability Paradox: Furan Ring Integrity

The furan ring is a "masked" 1,4-dicarbonyl system. Under acidic conditions, particularly in the presence of water, the ring hydrolyzes.

  • Do: Use weak acids (acetic acid) or buffered systems (MES, pH 5.5–6.0) for reactions.

  • Don't: Use strong acid workups (e.g., 1M HCl washes) unless the reaction time is minimized and temperature is controlled (<0°C).

  • Metabolic Warning: While the 5-methyl group blocks one oxidation site, furan moieties can still undergo bioactivation to reactive enedials (e.g., cis-2-butene-1,4-dial) via CYP450. In drug design, this moiety is best used in non-systemic applications or where the furan is electronically deactivated.

Core Applications & Logical Pathways

The following diagram illustrates the divergent utility of this intermediate, highlighting the critical decision points between small-molecule synthesis and bioconjugation.

G Start (5-Methylfuran-2-yl)methylamine (CAS 14003-16-8) Path_MedChem Small Molecule Drug Discovery Start->Path_MedChem Path_BioMat Biomaterials & Hydrogels Start->Path_BioMat Hazard_Acid Avoid Strong Acids (Ring Opening) Start->Hazard_Acid Stability Risk Rxn_Sulf Sulfonylation (Sulfonyl Chlorides) Path_MedChem->Rxn_Sulf Rxn_RedAm Reductive Amination (Aldehydes) Path_MedChem->Rxn_RedAm Rxn_Amide Amide Coupling (DMTMM/HATU) Path_BioMat->Rxn_Amide Prod_Kinase Kinase Inhibitors (ROCK/Rho) Rxn_Sulf->Prod_Kinase Prod_Hydrogel Functionalized Hyaluronic Acid Rxn_Amide->Prod_Hydrogel Prod_Peptido Peptidomimetics (Lipophilic Sidechain) Rxn_RedAm->Prod_Peptido

Caption: Functional divergence of (5-Methylfuran-2-yl)methylamine into medicinal and material applications.

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamide Scaffolds (Kinase Inhibitor Precursors)

Context: Sulfonamides containing the furan moiety are explored as inhibitors for Rho-associated protein kinase (ROCK). This protocol uses a mild base to prevent acid-catalyzed degradation of the furan.

Reagents:

  • (5-Methylfuran-2-yl)methylamine (1.0 equiv)

  • Aryl Sulfonyl Chloride (e.g., 4-Methylisoquinoline-5-sulfonyl chloride) (1.0 equiv)[2]

  • Triethylamine (Et3N) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Preparation: Dissolve the Aryl Sulfonyl Chloride (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen. Cool to 0°C.

  • Addition: Add Triethylamine (1.5 mmol) to the solution.

  • Coupling: Dropwise add (5-Methylfuran-2-yl)methylamine (1.0 mmol) diluted in DCM (1 mL). Note: Slow addition prevents localized exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup (Crucial Step):

    • Dilute with DCM.

    • Wash with saturated NaHCO3 (to remove acidic byproducts without exposing furan to low pH).

    • Wash with Brine.[2]

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel. Tip: Pre-treat silica with 1% Et3N if the product is acid-sensitive.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the NH2 protons and the shift of the methylene doublet (~3.8 ppm) to ~4.2 ppm upon sulfonylation.

  • Yield: Expected >85%.

Protocol B: Bioconjugation to Hyaluronic Acid (Hydrogel Formation)

Context: This amine is used to functionalize Hyaluronic Acid (HA) carboxylates, creating "furan-modified HA" which can then be crosslinked via Diels-Alder chemistry with maleimides. This protocol uses DMTMM , a coupling agent superior to EDC/NHS for aqueous reactions involving acid-sensitive amines.

Reagents:

  • Sodium Hyaluronate (HA) (100 mg, ~0.25 mmol -COOH units)

  • (5-Methylfuran-2-yl)methylamine (Variable based on desired substitution, e.g., 0.5 equiv)

  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.5 equiv relative to amine)

  • Buffer: 0.1 M MES (pH 5.5).[3]

Procedure:

  • Dissolution: Dissolve HA in MES buffer (10 mL) overnight to ensure full hydration.

  • Activation: Add DMTMM solid directly to the HA solution. Stir for 15 minutes.

  • Conjugation: Add (5-Methylfuran-2-yl)methylamine dropwise.

  • Incubation: Stir at Room Temperature for 24 hours. Note: Do not heat.[4]

  • Purification: Dialyze extensively against 0.1 M NaCl (2 days) then Distilled Water (2 days) using a 12–14 kDa cutoff membrane.

  • Isolation: Lyophilize to obtain a white cotton-like solid.

Validation Criteria:

  • 1H NMR (D2O): Distinct furan peaks appear at ~6.0 and ~6.3 ppm.

  • Degree of Substitution (DS): Calculate by integrating the furan methyl group (~2.2 ppm, 3H) vs. the HA acetamide methyl (~2.0 ppm, 3H).

Troubleshooting & Quality Control

ObservationRoot CauseSolution
Darkening/Blackening of Reaction Acid-catalyzed polymerization of the furan ring.Check solvent pH. Ensure acid scavengers (bases) are present before adding the amine. Avoid HCl workups.
Low Yield in Amide Coupling Competitive hydrolysis of activated ester.Use DMTMM instead of EDC/NHS in aqueous media. In organic solvents, use HATU/DIPEA.
Extra Peaks in NMR (2.1 ppm) Levulinic acid derivatives (degradation).The starting material or product has degraded. Repurify using neutral alumina or basified silica.

References

  • Synthesis of Amides via Boronic Acid Catalysis: Allen, C. L., et al. "Direct amide formation from unactivated carboxylic acids and amines." Royal Society of Chemistry, 2012.

  • Hyaluronic Acid Functionalization Protocol: Shoichet, M. S., et al.[5] "Independently Tuning the Biochemical and Mechanical Properties of 3D Hyaluronan-Based Hydrogels." Macromolecules, 2017.

  • Sulfonyl Chloride Reactivity & Sulfonamide Synthesis: Cornella, J., et al.[6] "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie, 2019.[6]

  • Furan Metabolic Stability & Toxicity: Peterson, L. A., et al. "Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-dial-Lysine Cross-Links." Chemical Research in Toxicology, 2012.

Sources

Application Notes and Protocols for (5-Methylfuran-2-yl)methylamine: A Guide for Safe and Effective Use in Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the safe handling, storage, and application of (5-Methylfuran-2-yl)methylamine (CAS No: 14003-16-8) for researchers, scientists, and professionals in drug development. By integrating key safety data with practical laboratory protocols, this guide aims to ensure both the integrity of your research and the safety of laboratory personnel.

Introduction: Understanding the Compound

(5-Methylfuran-2-yl)methylamine is a substituted furan derivative, a class of heterocyclic organic compounds that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the furan ring and the primary amine group dictates its reactivity and also presents specific handling challenges. Furan derivatives can be sensitive to air, light, and acid, and may be prone to oxidation and polymerization.[1][2] Therefore, a thorough understanding of its properties is crucial for its effective and safe use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (5-Methylfuran-2-yl)methylamine is presented in the table below. This information is essential for designing experiments and for anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 14003-16-8[3]
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.14 g/mol [3]
Physical Form Liquid
Purity Typically ≥95%[3]
Storage Temperature 2-8°C, in a dark place, sealed in dry conditions

Hazard Identification and Safety Precautions

The primary safety information for (5-Methylfuran-2-yl)methylamine is derived from supplier safety data and knowledge of related furan compounds. The following sections detail the known and potential hazards.

GHS Hazard Statements

Based on available data, (5-Methylfuran-2-yl)methylamine is classified with the following hazard statements:

  • H225: Highly flammable liquid and vapour.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A related compound, methyl-((5-methyl-furan-2-ylmethyl)-amine), is associated with the GHS07 pictogram, indicating it can be harmful if swallowed and causes eye irritation.

Engineering Controls and Personal Protective Equipment (PPE)

Given the flammability and irritant nature of this compound, stringent safety measures are mandatory.

  • Ventilation: All work with (5-Methylfuran-2-yl)methylamine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a respirator may be necessary.

The logical workflow for ensuring safety when handling this compound is illustrated in the diagram below.

Caption: Workflow for Safe Handling of (5-Methylfuran-2-yl)methylamine.

Protocols for Handling, Storage, and Disposal

Adherence to strict protocols is essential to maintain the stability of (5-Methylfuran-2-yl)methylamine and to ensure a safe laboratory environment.

Storage Protocol

Furan derivatives are known to be sensitive to air, light, and temperature.[1][2] Improper storage can lead to degradation and the formation of hazardous byproducts.

Step-by-Step Storage Protocol:

  • Container: Ensure the compound is stored in its original, tightly sealed container. If transferred, use an amber glass vial to protect from light.

  • Inert Atmosphere: For long-term storage, it is highly recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]

  • Temperature: Store in a refrigerator at 2-8°C.

  • Segregation: Store in a designated area for flammable liquids, away from strong oxidizing agents, acids, and bases.[4][5]

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

Handling and Use Protocol

The following protocol should be followed when using (5-Methylfuran-2-yl)methylamine in experimental procedures.

Step-by-Step Handling Protocol:

  • Preparation: Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Dispensing: Use a clean, dry syringe or pipette to transfer the liquid.

  • Reaction Conditions: Be mindful that furan rings can be unstable under strongly acidic conditions.[1] Reactions with strong acids should be performed with caution, preferably at low temperatures.

  • Post-Reaction: After use, flush the container with an inert gas before resealing.

Disposal Protocol

Waste containing (5-Methylfuran-2-yl)methylamine must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Container: Collect all waste material (including contaminated consumables) in a clearly labeled, sealed container for flammable liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of down the drain.[2]

Application in Synthetic Chemistry: A Protocol Example

(5-Methylfuran-2-yl)methylamine is a useful building block in organic synthesis. For instance, it can undergo acylation to form amides. Below is a general protocol for the acylation of (5-Methylfuran-2-yl)methylamine with an acyl chloride.

General Protocol for Acylation

This protocol describes a typical procedure for the synthesis of an N-acyl derivative.

Materials:

  • (5-Methylfuran-2-yl)methylamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another non-nucleophilic base)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Reagents: Dissolve (5-Methylfuran-2-yl)methylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Addition: Add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The reaction pathway is visualized in the following diagram:

G reagents Reagents: (5-Methylfuran-2-yl)methylamine Acyl Chloride Base (Et3N) Solvent (DCM) reaction Reaction: 0°C to RT 2-4 hours reagents->reaction Combine workup Work-up: Aqueous Quench Extraction Drying reaction->workup Completion purification Purification: Column Chromatography workup->purification product Purified N-Acyl Product purification->product

Caption: General workflow for the acylation of (5-Methylfuran-2-yl)methylamine.

Conclusion

(5-Methylfuran-2-yl)methylamine is a valuable reagent with diverse applications in research and development. However, its safe and effective use is contingent upon a thorough understanding of its hazards and adherence to strict handling protocols. By implementing the guidelines outlined in this document, researchers can minimize risks while maximizing the scientific utility of this compound.

References

  • Sigma-Aldrich. (5-Methylfuran-2-yl)methanamine | 14003-16-8.
  • BenchChem. Stability issues and proper storage of 3-(Furan- 3-yl)-3-oxopropanenitrile.
  • Western Carolina University.
  • CPAchem Ltd.
  • AChemBlock. (5-Methylfuran-2-yl)methanamine 95.00% | CAS: 14003-16-8.
  • International Furan Chemicals BV.
  • Chemos GmbH&Co.KG.
  • Thermo Fisher Scientific Chemicals, Inc.
  • Sigma-Aldrich. methyl-(5-methyl-furan-2-ylmethyl)-amine.

Sources

Troubleshooting & Optimization

stability issues of the furan ring in (5-Methylfuran-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: Furan-Stab-001 Assigned Specialist: Senior Application Scientist Subject: Preventing degradation (resinification/ring-opening) of 5-methylfurfurylamine.

Introduction: The "Furan Paradox"

Welcome to the technical support center. You are likely here because your clear, colorless liquid has turned into a yellow, brown, or black viscous oil (or "tar").

(5-Methylfuran-2-yl)methylamine is a bifunctional building block : it contains a nucleophilic primary amine and an electron-rich heteroaromatic ring. The critical instability arises because the 5-methyl group acts as an electron-donating group (EDG), raising the HOMO energy of the furan ring. This makes the ring significantly more susceptible to electrophilic attack (acids) and oxidation than unsubstituted furan.

This guide provides the mechanistic causality behind these failures and the protocols to prevent them.

Module 1: Acid Sensitivity (The "Black Tar" Scenario)

Symptom: The reaction mixture turns dark brown/black rapidly upon addition of acid or during workup. Diagnosis: Acid-catalyzed hydrolytic ring opening followed by polymerization (resinification).

The Mechanism of Failure

Unlike benzene, the furan ring is not robust against acids. The 5-methyl group activates the ring, facilitating protonation at the


-positions (C2 or C5).
  • Protonation: Acid protonates the ring carbon.

  • Hydration: Water attacks the resulting carbocation.

  • Ring Opening: The hemiacetal intermediate collapses, breaking the ring to form 1,4-dicarbonyl compounds (specifically levulinic acid derivatives).

  • Polymerization: These reactive dicarbonyls undergo rapid aldol-type condensations, forming dark, insoluble polymers (humins).

Visualizing the Pathway

FuranDegradation Furan (5-Methylfuran-2-yl) methylamine Protonated Protonated Intermediate (Cation) Furan->Protonated + H+ (Acid) Hydrated Dihydrofuranol Intermediate Protonated->Hydrated + H2O (Nu-) RingOpen 1,4-Dicarbonyl (Open Chain) Hydrated->RingOpen Ring Cleavage Polymer Brown/Black Resin (Polymer) RingOpen->Polymer Aldol Condensation (Rapid)

Figure 1: The acid-catalyzed degradation pathway. Note that the presence of water and acid triggers an irreversible cascade.

Troubleshooting Protocol: Acid Handling
ScenarioActionable ProtocolTechnical Rationale
Salt Formation DO NOT use strong mineral acids (HCl, H₂SO₄) in excess. Use stoichiometric amounts of weak acids (e.g., acetic acid) if possible.Excess protons will target the ring carbons once the amine is protonated.
Workup/Extraction Maintain pH > 4.0 during aqueous washes. Avoid 1M HCl washes.The rate of hydrolysis is pH-dependent. Keeping pH near neutral prevents C-protonation.
Lewis Acids Use mild Lewis acids (e.g., ZnCl₂) and strictly anhydrous conditions.Water is the nucleophile that completes the ring opening. No water = No hydrolysis.

Module 2: Oxidative Instability (The "Yellowing" Scenario)

Symptom: The liquid turns yellow or orange upon storage. Diagnosis: Autoxidation leading to peroxide formation and radical polymerization.

The Mechanism

The electron-rich furan ring reacts with atmospheric oxygen (singlet oxygen or radical pathways).

  • Sensitization: Light or trace impurities generate radicals.

  • Oxidation: Formation of endoperoxides or hydroperoxides at the

    
    -carbon.
    
  • Degradation: These intermediates rearrange to form butenolides or undergo ring opening, leading to colored oligomers.

Storage & Handling Protocol
  • Atmosphere: Mandatory Inert Gas. Store under Argon or Nitrogen. The free base is air-sensitive.

  • Temperature: Refrigerate (2–8°C). Heat accelerates the autoxidation kinetics.

  • Light: Amber Glass/Foil. Protect from light to prevent photo-initiated radical formation.

  • Stabilizers: If the application permits, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

Module 3: Synthetic Workflow Optimization

Objective: How to use the amine in Reductive Amination or Amide Coupling without destroying it.

Workflow: Handling the Free Base

The free base is the most unstable form. If you purchased the HCl salt, convert it to the free base immediately before use, not days in advance.

Workflow Start Start: Amine HCl Salt (Stable Solid) Step1 1. Free Basing Use mild base (NaHCO3 or K2CO3) in biphasic system (DCM/Water) Start->Step1 Check CRITICAL CHECK: Is the organic layer acid-free? Step1->Check Step2 2. Dry & Concentrate Use MgSO4 (Neutral) Avoid acidic drying agents Check->Step2 Yes (Neutral/Basic) Fail DEGRADATION (Dark Oil) Check->Fail No (Acidic traces) Step3 3. Immediate Use Do not store the oil. Proceed to coupling immediately. Step2->Step3

Figure 2: Safe workflow for converting the stable salt to the reactive free base.

Frequently Asked Questions (FAQ)

Q1: Can I use 5-methylfurfurylamine in a reaction with trifluoroacetic acid (TFA)? A: High Risk. TFA is strong enough to protonate the furan ring. If you must use TFA (e.g., for Boc deprotection elsewhere), perform the reaction at 0°C, minimize reaction time, and quench immediately into a basic buffer (NaHCO₃). Do not let it sit in TFA.

Q2: My sample arrived yellow. Is it compromised? A: Likely usable. A light yellow color indicates early-stage surface oxidation (formation of trace conjugated oligomers). Check purity by ¹H NMR or GC. If purity is >95%, it can be used.[1][2] If it is dark orange/brown, redistillation under reduced pressure (vacuum) is required.

Q3: Why is the 5-methyl analog less stable than furfurylamine? A: The methyl group is an electron donor (inductive effect). It increases the electron density of the furan ring, making the HOMO (Highest Occupied Molecular Orbital) higher in energy. This makes the ring a "better" nucleophile, meaning it reacts faster with electrophiles (like protons


 or oxidants) than the unsubstituted parent molecule.

Q4: How do I remove the black color from my crude product? A: The black color comes from furan polymers (humins). These are often highly polar.

  • Dissolve crude in a non-polar solvent (Ether/Hexane mixture) if your product allows; the polymers often precipitate out as tar.

  • Filter through a pad of neutral alumina (not acidic silica).

  • Treat with activated charcoal.

References

  • Acid-Catalyzed Ring Opening Mechanism: Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ACS Energy & Fuels. [Link]

  • Oxidation of Furan Derivatives: Nair, V., et al. (2021).[3] Furan oxidation by Mn(III)/Co(II) catalysts.[4] Royal Society of Chemistry (RSC) Advances. [Link]

  • General Furan Synthesis & Hydrolysis (Paal-Knorr Reversibility): Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link][4][5]

Sources

Technical Support Center: (5-Methylfuran-2-yl)methylamine NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting unexpected NMR shifts in (5-Methylfuran-2-yl)methylamine Ticket ID: NMR-5MF2-SUP Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Technical Support Center. You are likely here because the NMR spectrum of your (5-Methylfuran-2-yl)methylamine sample does not match literature values or theoretical predictions.

This molecule contains two highly reactive functional groups—a primary amine and an electron-rich furan ring —that make it exceptionally sensitive to environmental conditions. Variations in solvent acidity, concentration, and atmospheric exposure can cause chemical shifts (


) to drift by 

ppm or produce "ghost" peaks.

This guide moves beyond basic spectral assignment to address the causality of these anomalies.

Diagnostic Workflow

Before adjusting your parameters, use this logic flow to identify the root cause of your spectral anomaly.

DiagnosticWorkflow Start Start: Identify Anomaly CheckShift Is the Methylene (-CH2-) shift > 4.0 ppm? Start->CheckShift CheckSalt Suspect: Protonation/Salt Form (See Section 1) CheckShift->CheckSalt Yes CheckExtra Are there 'extra' split peaks or broad shoulders? CheckShift->CheckExtra No (~3.7 ppm) CheckCarbamate Suspect: Carbamate Formation (See Section 2) CheckExtra->CheckCarbamate Yes CheckFuran Are Furan peaks broadened or missing? CheckExtra->CheckFuran No CheckDegradation Suspect: Acid-Catalyzed Ring Opening (See Section 3) CheckFuran->CheckDegradation Yes

Figure 1: Decision matrix for isolating NMR anomalies based on spectral features.

Section 1: The "Drifting" Methylene (pH & Salt Effects)

The Issue

You observe the methylene protons (


 to the nitrogen) appearing at 4.1–4.2 ppm  instead of the expected 3.7–3.8 ppm .
Technical Explanation

Primary amines are basic. In standard deuterated chloroform (


), traces of hydrochloric acid (

) or carbonic acid can protonate the amine nitrogen.
  • Free Base: The lone pair shields the adjacent methylene protons.

  • Salt Form (

    
    ):  Protonation removes this electron density, causing a significant downfield shift (deshielding) .
    

This is the most common source of confusion. Commercial "free base" amines often arrive partially protonated due to atmospheric


 or synthesis residuals.
Troubleshooting Protocol
  • The "Shake" Test: Add 1-2 drops of

    
     and solid 
    
    
    
    to your NMR tube and shake.
    • Result: If the peak moves upfield (back to ~3.7 ppm), your sample was protonated.

  • Solvent Switch: Run the sample in

    
    . DMSO is a strong hydrogen bond acceptor and often stabilizes the free base form better than acidic 
    
    
    
    .
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)


(Furan)
~2.30~2.35+0.05

(Methylene)
3.75 4.15 +0.40
Furan

~6.05~6.35+0.30
Furan

~5.90~6.00+0.10

Section 2: The "Ghost" Peaks (Carbamate Formation)

The Issue

The spectrum shows peak doubling or small "shadow" peaks near the main signals. The integration values are non-integers (e.g., methylene integrates to 2.3H).

Technical Explanation

Primary amines react reversibly with atmospheric


 to form carbamic acid  or carbamates  (

), especially in solution.

This creates a second set of signals. The equilibrium is fast on the laboratory timescale but often slow on the NMR timescale, leading to distinct, split peaks rather than a single averaged peak.
Troubleshooting Protocol
  • Inert Prep: Prepare the sample in a glovebox or under a stream of Argon.

  • Degassing: Briefly sparge the NMR solvent with

    
     before dissolving the amine.
    
  • Verification: If you suspect carbamates, warm the NMR probe to 40-50°C. The equilibrium usually shifts back toward the free amine and

    
    , causing the extra peaks to coalesce or disappear.
    

Section 3: Furan Ring Integrity (Acid Sensitivity)

The Issue

The aromatic furan signals (~5.9–6.3 ppm) are broad, missing, or accompanied by complex multiplets in the aliphatic region (2.0–3.0 ppm).

Technical Explanation

The furan ring in (5-Methylfuran-2-yl)methylamine is electron-rich. In the presence of acid (even trace acid in aged


), the furan ring is susceptible to electrophilic attack  and subsequent ring opening , forming diketones or polymers.

Critical Warning: Do not leave this compound dissolved in


 overnight.
Troubleshooting Protocol
  • Neutralize Solvent: Pass your

    
     through a small plug of basic alumina or store it over anhydrous 
    
    
    
    / silver foil to remove acid traces.
  • Alternative Solvent: Use

    
     (Benzene-
    
    
    
    ) or
    
    
    for stability studies. These solvents are non-acidic and prevent ring degradation.

Section 4: Visualizing the Chemical Mechanism

Understanding the electronic environment is crucial for interpreting shifts. The diagram below illustrates how protonation alters the electron density map of the molecule.

Mechanism Amine Free Amine (Lone Pair Available) Ammonium Ammonium Salt (Positive Charge) Amine->Ammonium Protonation H_Plus + H+ (Acidic Impurity) H_Plus->Ammonium Effect1 Inductive Withdrawal (-I Effect) Ammonium->Effect1 Effect2 Deshielding of Alpha-Protons Effect1->Effect2

Figure 2: Mechanistic pathway of protonation-induced deshielding.

FAQ: Rapid Resolution

Q: My amine protons (


) are missing. Where are they? 
A:  If you are using 

or "wet"

/

, the amine protons undergo rapid exchange with deuterium (

exchange). This makes the signal disappear or broaden into the baseline. Use dry

to see a distinct

signal (usually a broad singlet around 1.5–2.0 ppm, or shifted to ~8.0 ppm if protonated).

Q: Can I use TFA (Trifluoroacetic acid) to solubilize the sample? A: Avoid if possible. While TFA will solubilize the amine, the strong acidity will likely degrade the furan ring over time and lock the sample into the salt form, permanently shifting your methylene peak to >4.1 ppm.

Q: The coupling constants on the aromatic ring are weird (~3 Hz). Is this an impurity? A: Likely not. Furan ring protons (


 and 

) typically exhibit small vicinal coupling constants (

). This is characteristic of 5-membered heteroaromatic rings and distinct from the larger couplings seen in phenyl rings.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for amine/salt chemical shift rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Bao, Y., et al. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(34), 10167-10174.[3] (Detailed mechanism of amine-carbamate equilibrium). Link

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of (5-Methylfuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of (5-methylfuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific challenges you may encounter in your experiments, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction

The N-alkylation of (5-methylfuran-2-yl)methanamine is a fundamental reaction for the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. The furan moiety is a common scaffold in bioactive molecules, and the ability to introduce diverse alkyl groups onto the amine allows for systematic exploration of structure-activity relationships. However, like many N-alkylation reactions of primary amines, this process can be prone to challenges such as low yield, over-alkylation, and difficult purifications. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Core Principles of N-Alkylation

The N-alkylation of a primary amine like (5-methylfuran-2-yl)methanamine typically proceeds via a nucleophilic substitution (SN2) reaction with an alkyl halide or a reductive amination pathway. Understanding the key parameters governing these reactions is the first step toward successful optimization.

Troubleshooting Common Issues: A Q&A Approach
FAQ 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

Low yields in the N-alkylation of (5-methylfuran-2-yl)methanamine can be attributed to several factors, including insufficient reactivity of the starting materials, suboptimal reaction conditions, or degradation of the furan ring.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System:

    • Base Selection: The role of the base is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.[1] If your reaction is sluggish, your base may be too weak.

      • Weak Bases: For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with reactive alkylating agents.[2][3] Cs₂CO₃ is often reported to be highly effective.[3]

      • Stronger Bases: For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent might be necessary to ensure complete deprotonation.[1][3]

    • Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.

      • Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for SN2 reactions as they effectively solvate the cation of the base while leaving the nucleophile relatively free.[1][3]

      • Alternative Solvents: For greener chemistry, consider higher boiling point alcohols like butanol.[1] In some cases, toluene may also be a suitable solvent.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Alkyl sulfonates (e.g., tosylates, mesylates) can be more reactive alternatives to alkyl halides.[4]

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions require heating to overcome the activation energy barrier.[5] If your reaction is not proceeding at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly improve the rate.[6]

    • Caution: The furan ring can be sensitive to high temperatures and strongly acidic or basic conditions. Monitor for the formation of degradation byproducts by TLC or LC-MS.

  • Consider Anhydrous Conditions:

    • Water can interfere with the reaction, particularly when using strong bases like NaH. Ensure your glassware is oven-dried and use anhydrous solvents.[5]

Data Summary: Recommended Starting Conditions for N-Alkylation with Alkyl Halides
Parameter Recommendation 1 (Mild) Recommendation 2 (Forcing) Rationale
Alkylating Agent Alkyl Bromide or Iodide (1.1 eq)Alkyl Bromide or Tosylate (1.2 eq)Higher reactivity of bromides, iodides, and tosylates.
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq)NaH or t-BuOK (1.2 eq)Stronger bases for less reactive systems.[1][3]
Solvent Acetonitrile (MeCN) or AcetoneAnhydrous DMF or THFPolar aprotic solvents facilitate SN2 reactions.[1][2]
Temperature Room Temperature to 60 °C60 - 100 °CIncreased temperature enhances reaction rate.[6]
Atmosphere Air (unless reagents are sensitive)Inert (Nitrogen or Argon)Protects sensitive reagents from degradation.[5]
FAQ 2: I am observing significant amounts of di-alkylation and even quaternary ammonium salt formation. How can I improve the selectivity for mono-alkylation?

A major challenge in the N-alkylation of primary amines is over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and subsequently a quaternary ammonium salt.[4][7][8][9]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry:

    • Use a large excess of the (5-methylfuran-2-yl)methanamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Slow Addition of the Alkylating Agent:

    • Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture maintains a low concentration of the electrophile, which can help minimize over-alkylation.[4]

  • Competitive Deprotonation/Protonation Strategy:

    • A clever approach involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) along with a base. Under controlled conditions, the base will selectively deprotonate the primary amine salt, making it available for reaction. The newly formed secondary amine will be protonated, rendering it less nucleophilic and preventing further alkylation.[10]

  • Consider Reductive Amination:

    • Reductive amination is an excellent alternative for achieving mono-alkylation. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[6][11] This method generally provides higher selectivity for mono-alkylation.

Experimental Protocol: Reductive Amination of (5-methylfuran-2-yl)methanamine
  • In a round-bottom flask, dissolve (5-methylfuran-2-yl)methanamine (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol, ethanol, or dichloroethane (10 mL).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 mmol).

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

FAQ 3: My reaction is complete, but I am struggling with the purification of my N-alkylated product. What are some effective purification strategies?

The purification of N-alkylated furan derivatives can be challenging due to the potential for similar polarities between the starting material, product, and byproducts.

Purification Troubleshooting:

  • Acid-Base Extraction:

    • If your product is a secondary or tertiary amine, you can exploit its basicity. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) and extract your product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Amine Deactivation: Amines can streak on silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine or add a small percentage (e.g., 1%) of triethylamine to your eluent system.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Solid-Phase Extraction (SPE):

    • SPE can be a rapid and efficient method for purification.[12] Cartridges with different functionalities (e.g., silica, C18, ion-exchange) can be employed to separate the desired product from impurities.

FAQ 4: I am observing decomposition of my starting material or product. How can I minimize this?

The furan ring can be susceptible to degradation under certain conditions.

Strategies to Minimize Decomposition:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.[5]

  • pH Control: The furan ring can be sensitive to strong acids. If using an acidic workup, perform it at low temperatures and minimize the time the compound is in contact with the acid.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation, especially if the reaction is heated for an extended period.[5]

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Increase_Base_Strength Use a stronger base (e.g., NaH, t-BuOK) Check_Base->Increase_Base_Strength No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Use_Polar_Aprotic Use a polar aprotic solvent (e.g., DMF, MeCN) Check_Solvent->Use_Polar_Aprotic No Check_Alkylating_Agent Is the alkylating agent reactive enough? Check_Temp->Check_Alkylating_Agent Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Change_Leaving_Group Switch to a better leaving group (e.g., Br, I, OTs) Check_Alkylating_Agent->Change_Leaving_Group No Success Improved Yield Check_Alkylating_Agent->Success Yes Increase_Base_Strength->Success Use_Polar_Aprotic->Success Increase_Temp->Success Change_Leaving_Group->Success

Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.

Reaction Pathways: SN2 vs. Reductive Amination

Reaction_Pathways cluster_0 S_N_2 Pathway cluster_1 Reductive Amination Pathway Amine_SN2 (5-methylfuran-2-yl)methanamine Product_SN2 N-Alkyl-(5-methylfuran-2-yl)methanamine Amine_SN2->Product_SN2 + R-X, Base Alkyl_Halide Alkyl Halide (R-X) Base Base (e.g., K₂CO₃) Overalkylation Di-alkylation Product Product_SN2->Overalkylation + R-X, Base Amine_RA (5-methylfuran-2-yl)methanamine Imine Imine Intermediate Amine_RA->Imine + RCHO, -H₂O Aldehyde Aldehyde/Ketone (RCHO) Product_RA N-Alkyl-(5-methylfuran-2-yl)methanamine Imine->Product_RA + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Comparison of SN2 and reductive amination pathways for N-alkylation.

References

  • Sciencemadness.org. Best Conditions For N-Alkylation? Available from: [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. Available from: [Link]

  • JoVE. Video: Preparation of Amines: Alkylation of Ammonia and Amines. Available from: [Link]

  • Wikipedia. Amine alkylation. Available from: [Link]

  • ResearchGate. N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • Reddit. Optimization of n-BuLi alkylation of furan : r/Chempros. Available from: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available from: [Link]

  • N-Alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • RSC Publishing. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances. Available from: [Link]

  • European Patent Office. METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • PNAS. An expedient route to substituted furans via olefin cross-metathesis. Available from: [Link]

  • PubMed. N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. Available from: [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Available from: [Link]

  • YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Available from: [Link]

  • PMC. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available from: [Link]

  • New Journal of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Available from: [Link]

  • Wikipedia. 5-Methylfurfuryl alcohol. Available from: [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available from: [Link]

Sources

preventing byproduct formation in the synthesis of substituted furans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Substituted Furan Synthesis Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Heterocycle Synthesis Support Hub.

Status: Operational | Lead Scientist: Dr. A. Vance Mission: To eliminate the "black tar" outcome in furan synthesis and ensure high-fidelity ring closure.

Substituted furans are deceptive. While their formation often appears thermodynamically favorable (aromatization), the pathway is fraught with kinetic traps—specifically oligomerization, incomplete dehydration, and oxidative ring-opening. This guide addresses the three most common synthetic methodologies we support: Paal-Knorr , Feist-Bénary , and Gold-Catalyzed Cycloisomerization .

Module 1: The Paal-Knorr Protocol (Acid-Catalyzed)

Primary Issue: Oligomerization and "Black Tar" Formation. Mechanism: Cyclodehydration of 1,4-dicarbonyls.

The most frequent complaint we receive regarding Paal-Knorr is the formation of insoluble dark polymers. This is rarely a reagent quality issue; it is almost always a concentration/acid-strength mismatch . The furan ring is acid-sensitive; prolonged exposure to strong Brønsted acids (e.g.,


) initiates electrophilic attack on the newly formed furan by unreacted dicarbonyls.
Troubleshooting Matrix: Paal-Knorr
ObservationProbable CauseCorrective Action
Dark/Black Reaction Mixture Acid concentration too high; Product polymerization.Switch to p-TsOH (1-5 mol%) or Amberlyst-15 . Reduce concentration to <0.1 M to discourage intermolecular attack.
Low Yield / Starting Material Remaining Equilibrium limitation (Water buildup).Implement Dean-Stark trap (toluene) or add 4Å Molecular Sieves .
Product decomposes on silica Furan is acid-sensitive.Neutralize silica with 1%

before column chromatography.
Expert Protocol: Microwave-Assisted Dehydration

Why this works: Microwave irradiation provides rapid, uniform heating that accelerates the endothermic cyclization step faster than the bimolecular oligomerization pathways.

  • Charge: In a microwave vial, dissolve 1,4-dicarbonyl (1.0 equiv) in Toluene or DCE (0.2 M).

  • Catalyst: Add p-TsOH

    
    H
    
    
    
    O (5 mol%).
  • Irradiate: Heat to 120°C for 10–20 mins (dynamic power mode).

  • Workup: Cool immediately. Filter through a plug of basic alumina (removes acid and oligomers).

  • Validation:

    
    H NMR should show disappearance of carbonyl signals and appearance of furan singlets (typically 
    
    
    
    6.0–7.5 ppm).
Visualizing the Divergence

The following diagram illustrates the critical decision point where the reaction diverges towards the desired furan or the unwanted oligomer.

PaalKnorr Start 1,4-Dicarbonyl Enol Mono-Enol Intermediate Start->Enol Acid Cat. Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization Decision Acid/Heat Conditions Hemiacetal->Decision Furan Substituted Furan (Target) Decision->Furan Fast Dehydration (Microwave/Dean-Stark) Polymer Oligomers/Humins (Black Tar) Decision->Polymer Prolonged Heat Strong Acid Furan->Polymer Acid-Catalyzed Self-Attack

Figure 1: Kinetic divergence in Paal-Knorr synthesis. Note that the product itself can re-enter the degradation cycle if acid is not removed.

Module 2: Feist-Bénary Synthesis (Base-Catalyzed)

Primary Issue: Isolation of the "Intermediate Trap" (Hydroxydihydrofuran). Mechanism: Aldol condensation of


-haloketones with 

-dicarbonyls.[1]

Users often report isolating a crystalline solid that has the correct mass but incorrect NMR (missing aromatic signals). This is the dihydrofuran intermediate . The Feist-Bénary reaction is effectively two steps: (1) Intermolecular Alkylation and (2) Intramolecular Dehydration. Step 2 often fails under basic conditions if the leaving group (OH) is not activated.

The "Two-Stage" Fix

Do not attempt to force the reaction in one pot if it stalls.

  • Stage 1 (Base): Run standard conditions (Pyridine or

    
    , acetone, RT) to form the dihydrofuran.
    
  • Stage 2 (Acid - The "Cure"): Isolate the intermediate. Dissolve in benzene/toluene and treat with catalytic p-TsOH or H

    
    SO
    
    
    
    (trace) to force aromatization.

Critical Insight: If you are synthesizing highly substituted furans (e.g., tetrasubstituted), steric hindrance prevents the spontaneous loss of water. The acid "cure" is mandatory here.

Module 3: Gold-Catalyzed Cycloisomerization

Primary Issue: Protodeauration and Regio-scrambling. Mechanism: Activation of alkynes/allenes by


-acidic Au(I) or Au(III).

Gold catalysis allows for mild synthesis from alkynyl ketones or propargyl alcohols, but it suffers from protodeauration —where the organogold intermediate breaks down via protonolysis rather than completing the cycle. This results in a linear ketone byproduct rather than the cyclic furan.

Troubleshooting Matrix: Gold Catalysis
SymptomDiagnosisSolution
Linear Ketone Byproduct Protodeauration (Trace water/acid).Use anhydrous solvents and add 4Å MS . Ensure the counterion is non-coordinating (

,

).
Catalyst Death (Purple precipitate) Reduction of Au(I) to Au(0).Add a stabilizing ligand (e.g., IPr or phosphites) or run in the dark.
Slow Reaction Poor solubility/activation.Add AgOTf or AgSbF6 as a chloride scavenger to activate the pre-catalyst (e.g.,

).
Pathway Visualization: The Protodeauration Trap

This diagram highlights exactly where the catalytic cycle breaks.

GoldCat Substrate Alkynyl Ketone AuComplex Au-π-Complex Substrate->AuComplex Au(I)+ Cyclized Vinyl-Au Intermediate AuComplex->Cyclized Cyclization Product Substituted Furan Cyclized->Product - Au(I)+ (Deauration) Byproduct Linear Diketone (Protodeauration) Cyclized->Byproduct + H2O / H+ (Premature Protonolysis)

Figure 2: The Gold Catalytic Cycle. Water ingress at the Vinyl-Au stage causes the cycle to abort, yielding linear diketones.

Module 4: Post-Synthetic Stability (Storage)

Primary Issue: Oxidative Ring Opening.

Furans are electron-rich dienes. A common tragedy is synthesizing a pure furan, leaving it on the bench for a week, and returning to find a yellow oil (ring-opened dicarbonyls) or crystals (Diels-Alder dimers).

The "Safe Harbor" Protocol:

  • Radical Scavenging: Add 0.1% BHT (Butylated hydroxytoluene) to the storage vial if the furan is an oil.

  • Atmosphere: Flush with Argon. Oxygen + Light = Singlet Oxygen (

    
    ), which performs a [4+2] cycloaddition with the furan, leading to rapid decomposition.
    
  • Cold Storage: Store at -20°C to kinetically inhibit dimerization.

References

  • Amarnath, V., & Amarnath, K. (1995).[2] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. Link

  • Lipshutz, B. H., et al. (2014).[3] Gold-Catalyzed Cyclizations of Diols and Triols in Aqueous Media. Organic Letters, 16(2), 724–726.[3] Link

  • Hosseyni, S., Su, Y., & Shi, X. (2015).[4] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction.[3][4][5] Organic Letters, 17(24), 6010–6013.[5] Link

  • Yuan, Y., et al. (2017).[6][7] Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(48), 9306–9319.[7] Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of (5-Methylfuran-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, multi-faceted approach to the structural validation of (5-Methylfuran-2-yl)methylamine, a novel furan derivative with potential applications in medicinal chemistry and materials science. As with any newly synthesized compound, rigorous structural elucidation is paramount to ensure its identity and purity, thereby guaranteeing the reliability of subsequent biological or chemical studies. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale for the chosen analytical techniques, reflecting a field-proven, self-validating workflow.

The proposed structure of (5-Methylfuran-2-yl)methylamine presents distinct structural motifs—a 2,5-disubstituted furan ring and a primary aminomethyl group—each with characteristic spectroscopic signatures. Our validation strategy will leverage a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm this structure and rule out potential isomeric impurities.

The Logic of Orthogonal Validation

A robust structural confirmation relies on the principle of orthogonal techniques, where each method provides distinct and complementary information. While one technique might suggest a particular structural feature, it is the congruence of data from multiple, independent analyses that builds a compelling and trustworthy case for the proposed structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_conclusion Final Confirmation Synthesis Proposed Synthesis of (5-Methylfuran-2-yl)methylamine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Orthogonal Analysis IR IR Spectroscopy Synthesis->IR Orthogonal Analysis MS Mass Spectrometry Synthesis->MS Orthogonal Analysis Purity Purity Assessment (e.g., HPLC, GC-MS) Synthesis->Purity Orthogonal Analysis Conclusion Confirmed Structure of (5-Methylfuran-2-yl)methylamine NMR->Conclusion Convergent Data IR->Conclusion Convergent Data MS->Conclusion Convergent Data Purity->Conclusion Convergent Data

Caption: Logical workflow for the structural validation of a novel compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For (5-Methylfuran-2-yl)methylamine, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Proton Environment

Rationale: ¹H NMR will allow us to identify and map the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data for (5-Methylfuran-2-yl)methylamine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.0-6.2Doublet1HH-3 (Furan)Olefinic proton on the furan ring, adjacent to the CH₂ group.
~5.9-6.1Doublet1HH-4 (Furan)Olefinic proton on the furan ring, adjacent to the methyl group.
~3.7-3.9Singlet2H-CH₂-NH₂Methylene protons adjacent to the electron-withdrawing amine and the furan ring.
~2.2-2.4Singlet3H-CH₃Methyl protons on the furan ring.
~1.5-2.0Broad Singlet2H-NH₂Amine protons, often broad due to quadrupole broadening and exchange. This signal will disappear upon D₂O exchange.[1][2]

Note: Predicted chemical shifts are based on analogous furan derivatives and general principles of NMR spectroscopy.[3][4]

¹³C NMR: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³ hybridization).

Expected ¹³C NMR Data for (5-Methylfuran-2-yl)methylamine

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-5 (Furan)sp² carbon of the furan ring attached to the methyl group.
~148-152C-2 (Furan)sp² carbon of the furan ring attached to the CH₂NH₂ group.
~108-112C-3 (Furan)sp² carbon of the furan ring.
~105-109C-4 (Furan)sp² carbon of the furan ring.
~40-45-CH₂-sp³ carbon of the methylene group.
~13-15-CH₃sp³ carbon of the methyl group.

Note: Predicted chemical shifts are based on data for compounds like 2-methylfuran and general trends in ¹³C NMR.[5][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is sufficient. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • D₂O Exchange: After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.[2]

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Part 2: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. For our target molecule, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the C-O and C=C bonds within the furan ring.

Expected IR Absorption Bands for (5-Methylfuran-2-yl)methylamine

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3250Medium, two bandsN-H stretchThe presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes.[1][2][7][8]
3100-3000Medium-WeakC-H stretch (sp²)Aromatic C-H stretching of the furan ring.
2950-2850MediumC-H stretch (sp³)Aliphatic C-H stretching of the methyl and methylene groups.
~1600 & ~1500MediumC=C stretchFuran ring skeletal vibrations.
~1015StrongC-O-C stretchAsymmetric stretching of the ether linkage within the furan ring.[9]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can offer valuable clues about its structure.

Expected Mass Spectrometry Data for (5-Methylfuran-2-yl)methylamine

m/z ValueInterpretationRationale
125[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₇H₁₁NO). The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]
110[M-CH₃]⁺Loss of a methyl radical.
96[M-NH₂-CH₃]⁺Loss of the aminomethyl group.
81[Furan-CH₂]⁺A common fragment for furfuryl derivatives.

α-Cleavage: A characteristic fragmentation for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[1][2][10] For (5-Methylfuran-2-yl)methylamine, this would involve cleavage between the methylene carbon and the furan ring, leading to a resonance-stabilized iminium ion.

Caption: Expected mass spectrometry fragmentation of the target molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The purified sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is well-suited for volatile, thermally stable compounds like the target molecule.

  • Ionization: Electron Ionization (EI) is a standard technique that will induce fragmentation and provide a characteristic fingerprint of the molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Comparison with an Alternative Structure

To illustrate the power of this multi-technique approach, let's consider a plausible isomer: (4-Methylfuran-2-yl)methylamine .

TechniqueExpected for (5-Methylfuran-2-yl)methylamineExpected for (4-Methylfuran-2-yl)methylamineKey Differentiator
¹H NMR Two distinct doublets for the furan protons.A singlet (or very narrow multiplet) for the H-5 proton and a doublet for the H-3 proton.The splitting pattern of the furan protons would be distinctly different.
¹³C NMR Six distinct carbon signals.Six distinct carbon signals, but with different chemical shifts for the furan carbons.The chemical shifts of the furan carbons would differ due to the different substitution pattern.
IR Largely similar, as the functional groups are the same.Largely similar.IR would not be the primary tool for distinguishing these isomers.
MS Similar molecular ion (m/z 125) and likely similar major fragments.Similar molecular ion and fragmentation.Mass spectrometry alone might not be sufficient to differentiate these isomers.

This comparison underscores the central role of NMR spectroscopy in definitively establishing the substitution pattern on the furan ring.

Conclusion

The structural validation of a new chemical entity like (5-Methylfuran-2-yl)methylamine requires a rigorous and logical application of multiple analytical techniques. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system that confirms the molecular weight, the presence of key functional groups (primary amine, substituted furan), and the specific connectivity of the atoms. By following the detailed protocols and comparing the obtained data with the expected values outlined in this guide, researchers can have high confidence in the structural integrity of their synthesized compound, a critical prerequisite for its use in further scientific investigation.

References

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. In Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Foley, C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • BYJU'S. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Tsao, W.-X., Chen, B.-H., Lin, P., You, S.-H., & Kao, T.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2269. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Jeong, G.-G., et al. (2021). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Food Science and Biotechnology, 30(11), 1461–1471. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • PubChem. (n.d.). Methyl[(5-methylfuran-2-yl)methyl]amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-(5-methylfuran-2-yl_methyl-amine]([Link]

  • ChemBK. (n.d.). C-(5-METHYL-FURAN-2-YL)-METHYLAMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2-methyl-. In NIST WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. In NIST WebBook. Retrieved from [Link]

  • University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. In eCommons. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental and (b) theoretical FT-IR spectrum of 2-acetyl-5methylfuran. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. Retrieved from [Link]

Sources

comparing the synthetic efficiency of different routes to (5-Methylfuran-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14003-16-8 Formula: C₆H₉NO Molecular Weight: 111.14 g/mol

Executive Summary

(5-Methylfuran-2-yl)methylamine is a critical pharmacophore in the synthesis of H2-receptor antagonists and various agrochemicals. Its synthesis is complicated by the acid-sensitivity of the furan ring , which is prone to hydrolytic ring-opening (forming levulinic acid derivatives) under harsh conditions, and the tendency of primary amines to undergo oxidative dimerization or condensation to secondary amines during formation.

This guide evaluates three distinct synthetic pathways, categorized by operational scale and equipment requirements.

RouteMethodologyScale SuitabilityPrimary AdvantageKey Constraint
A Catalytic Reductive Amination Industrial / PilotHigh Atom EconomyRequires High-Pressure Reactors
B Oxime Reduction (Zn/H₂O) Lab / BenchtopGreen Solvent (Water)Stoichiometric Waste (Zinc)
C Borohydride Reduction Lab / DiscoveryChemoselectivityCost of Reagents

Critical Mechanistic Pathways

The following diagram illustrates the divergence between the direct catalytic route and the stepwise oxime route.

SynthesisRoutes Start 5-Methylfurfural Imine Intermediate Imine Start->Imine + NH₃ Oxime Oxime Intermediate Start->Oxime + NH₂OH·HCl RouteA_Cat Route A: H₂ / Raney Ni High Pressure Imine->RouteA_Cat Product (5-Methylfuran-2-yl) methylamine RouteA_Cat->Product Direct Reduction RouteB_Red Route B: Zn / NH₄Cl Aqueous Medium Oxime->RouteB_Red RouteB_Red->Product Chemoselective Red.

Figure 1: Mechanistic divergence between direct catalytic amination (Route A) and stepwise oxime reduction (Route B).[1][2]

Detailed Experimental Protocols

Route A: Catalytic Reductive Amination (The Industrial Standard)

Best for: Large-scale production (>100g) where atom economy is paramount. Mechanism: In situ formation of the imine followed by hydrogenation. Critical Control Point: The choice of catalyst determines the ratio of primary vs. secondary amine. Raney Cobalt or Raney Nickel are preferred over Palladium to prevent ring saturation (tetrahydrofuran formation).

Protocol
  • Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 5-methylfurfural (1.0 eq) and Methanol (10 volumes).

  • Ammonia Loading: Add Liquid Ammonia (5.0 - 10.0 eq). Note: Excess ammonia is crucial to suppress the formation of the secondary amine dimer.

  • Catalyst Addition: Add Raney Nickel (10 wt% loading, pre-washed with methanol).

  • Reaction: Pressurize with Hydrogen (H₂) to 50–80 bar (725–1160 psi). Heat to 80–100°C.

  • Monitoring: Stir at 1000 rpm for 4–6 hours. Monitor H₂ uptake until cessation.

  • Workup: Cool to room temperature. Vent ammonia carefully into a scrubber. Filter the catalyst under inert atmosphere (Pyrophoric hazard!). Concentrate the filtrate.

  • Purification: Distillation under reduced pressure (approx. 85–90°C at 15 mmHg).

Performance Data:

  • Yield: 85–92%

  • Purity: >98% (GC)

  • Selectivity: >95% primary amine with optimized ammonia ratios.

Route B: Aqueous Oxime Reduction (The "Green" Lab Method)

Best for: Bench-scale synthesis (<50g) lacking high-pressure equipment. Mechanism: Condensation to oxime followed by single-electron transfer (SET) reduction using Zinc. Grounding: Adapted from the protocols for furfurylamine synthesis using Zn/NH₄Cl in water [1].

Protocol

Step 1: Oximation

  • Dissolve 5-methylfurfural (1.0 eq) in ethanol/water (1:1).

  • Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq).

  • Stir at room temperature for 2 hours.

  • Extract with ethyl acetate, dry, and evaporate to yield the solid oxime (Yield: ~95%).

Step 2: Reduction

  • Suspend the Oxime (1.0 eq) in Water (20 volumes).

  • Add Ammonium Chloride (NH₄Cl, 3.0 eq) as the proton source/electrolyte.

  • Add Zinc Powder (3.0–5.0 eq) in portions over 30 minutes while stirring vigorously. Exotherm warning: Maintain temp <60°C.

  • Heat to 60°C for 2 hours.

  • Workup: Basify with NaOH (20% aq) to pH >12 to dissolve Zinc salts (forming zincates) and liberate the free amine.

  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry over Na₂SO₄ and concentrate.

Performance Data:

  • Yield: 75–82% (Over two steps)

  • Advantages: No high pressure; water is the primary solvent; high chemoselectivity (furan ring remains intact).

Route C: Borohydride Reductive Amination

Best for: Rapid discovery phase; combinatorial libraries. Reagents: NaBH₃CN (Sodium cyanoborohydride) or NaBH(OAc)₃.

Protocol
  • Dissolve 5-methylfurfural (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol .

  • Add NaBH₃CN (0.7 eq) slowly.

  • Adjust pH to ~6 with glacial acetic acid.

  • Stir at ambient temperature for 12–24 hours.

  • Workup: Quench with conc. HCl (carefully) to decompose borate complexes, then basify and extract.

Analysis: While convenient, this route often suffers from lower yields (50–65%) due to the formation of secondary amines and the difficulty of separating boron byproducts.

Comparative Analysis & Decision Matrix

The following table contrasts the efficiency metrics of the three routes.

MetricRoute A (Catalytic)Route B (Zn/Oxime)Route C (Borohydride)
Atom Economy High (Only H₂O byproduct)Low (Zn salts waste)Low (Boron waste)
E-Factor (Waste) < 1.05.0 – 8.0> 10.0
Equipment Autoclave (High CapEx)Standard GlasswareStandard Glassware
Safety Profile H₂ Flammability / PressureZn Dust / ExothermCyanide toxicity (if using NaBH₃CN)
Throughput High ( kg/day )Medium ( g/day )Low (mg/day)
Decision Logic for Researchers

DecisionTree Start Select Synthesis Route ScaleCheck Target Scale? Start->ScaleCheck PressureCheck Autoclave Available? ScaleCheck->PressureCheck < 50g RouteA Route A: Catalytic H₂ (Optimal Efficiency) ScaleCheck->RouteA > 100g PressureCheck->RouteA Yes RouteB Route B: Zn/NH₄Cl (Best Lab Balance) PressureCheck->RouteB No RouteC Route C: Borohydride (Quick/Dirty) RouteB->RouteC If Zn incompatible

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and equipment availability.

Troubleshooting & Stability Notes

  • Furan Ring Stability: The 5-methylfuran moiety is acid-sensitive. Avoid prolonged exposure to strong mineral acids (pH < 1), which can cause ring opening to form diketones (e.g., acetylacetone derivatives). In Route B, ensure the Zn reduction does not overheat, as high temperatures in the presence of NH₄Cl (weakly acidic) can degrade the furan.

  • Product Storage: (5-Methylfuran-2-yl)methylamine is an air-sensitive liquid. It should be stored under Argon or Nitrogen at 2–8°C. Over time, it may darken due to oxidation; distillation is recommended before using it in sensitive coupling reactions.

  • Safety: Route A utilizes Raney Nickel, which is pyrophoric when dry. Always keep the catalyst wet with solvent or water.

References

  • Ayedi, M. A., et al. (2012).[3] Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water using Zinc Metal. Journal of the Tunisian Chemical Society, 14, 13-20.[3] Link

  • Gao, X., et al. (2021). Selective hydrogenation of 5-(hydroxymethyl)furfural to 5-methylfurfural over single atomic metals anchored on Nb2O5. Nature Communications / PMC. Link

  • Li, X., et al. (2019).[4] Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Raney Ni. ResearchGate / ChemCatChem. Link

  • Organic Syntheses. Preparation of 5-Methylfurfural. Org. Synth. 1934, 14, 62. Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine

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